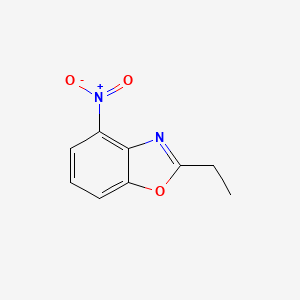

2-Ethyl-4-nitro-1,3-benzoxazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyl-4-nitro-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-2-8-10-9-6(11(12)13)4-3-5-7(9)14-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXERROAGDLLQDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=CC=C2O1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476978 | |

| Record name | 2-Ethyl-4-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477603-34-2 | |

| Record name | 2-Ethyl-4-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Studies of 2 Ethyl 4 Nitro 1,3 Benzoxazole

Reactivity Profile of the Nitro Group

The nitro group at the C-4 position profoundly influences the molecule's reactivity, primarily serving as a site for reduction and as a powerful director for substitution reactions on the benzene (B151609) ring.

Reduction Transformations to Amino Derivatives

The transformation of the nitro group into an amino group is a fundamental and widely utilized reaction in the derivatization of nitroaromatic compounds. This reduction yields 4-amino-2-ethyl-1,3-benzoxazole, a versatile intermediate for further functionalization. Several established methods can achieve this transformation, with catalytic hydrogenation being a common and efficient approach. commonorganicchemistry.commasterorganicchemistry.com The reaction typically involves hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comionike.comrsc.org

Alternatively, chemical reduction using metals in acidic media provides a reliable route. masterorganicchemistry.comresearchgate.net Reagents like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid can effectively reduce the nitro group. commonorganicchemistry.comresearchgate.net For substrates where strong acidity or catalytic hydrogenation might be incompatible with other functional groups, tin(II) chloride (SnCl₂) offers a milder alternative. commonorganicchemistry.com The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. ionike.com

Table 1: Selected Methods for the Reduction of 2-Ethyl-4-nitro-1,3-benzoxazole

| Reagent System | Product | Notes |

|---|---|---|

| H₂/Pd/C | 4-Amino-2-ethyl-1,3-benzoxazole | A common and efficient catalytic hydrogenation method. commonorganicchemistry.com |

| H₂/Raney Ni | 4-Amino-2-ethyl-1,3-benzoxazole | Useful alternative to Pd/C, especially if dehalogenation is a concern on other parts of a molecule. commonorganicchemistry.com |

| Fe/HCl or Fe/CH₃COOH | 4-Amino-2-ethyl-1,3-benzoxazole | A classic and cost-effective method for nitro group reduction. masterorganicchemistry.comresearchgate.net |

Influence on Electrophilic Aromatic Substitution Patterns

The nitro group is a potent electron-withdrawing group, which significantly deactivates the benzene ring towards electrophilic aromatic substitution (EAS). youtube.comvedantu.com Through both inductive and resonance effects, it pulls electron density from the aromatic system, making it less nucleophilic. youtube.comquora.com This deactivation means that forcing further electrophilic substitution, such as nitration, halogenation, or sulfonation, requires harsher reaction conditions compared to unsubstituted benzene. chemguide.co.uklibretexts.org

Crucially, the nitro group acts as a meta-director. youtube.comcognitoedu.org It decreases the electron density most significantly at the ortho (C-5) and para (C-7) positions relative to itself. Consequently, the meta position (C-6) becomes the least deactivated and therefore the most favorable site for attack by an incoming electrophile. vedantu.comquora.com Any further EAS reaction on this compound would be expected to yield a 6-substituted product. chemguide.co.uk

Chemical Transformations Involving the Ethyl Substituent

The ethyl group at the C-2 position is not merely a passive substituent; its benzylic-like protons are susceptible to oxidation. This allows for the conversion of the ethyl group into other functional groups, most notably a carbonyl group.

Benzylic oxidation can transform the ethyl group into an acetyl group, yielding 2-acetyl-4-nitro-1,3-benzoxazole, or under more vigorous conditions, into a carboxylic acid. masterorganicchemistry.com A variety of oxidizing agents can be employed for this purpose. Hot, concentrated potassium permanganate (B83412) (KMnO₄) is a powerful oxidant capable of converting the entire ethyl group to a carboxyl group. masterorganicchemistry.com Milder and more selective methods often utilize transition metal catalysts in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) or molecular oxygen. mdpi.combeilstein-journals.org For instance, copper or iron-based catalysts are known to facilitate the aerobic oxidation of benzylic methylenes to the corresponding ketones. beilstein-journals.orgnih.gov

Table 2: Potential Oxidation Reactions of the C-2 Ethyl Group

| Reagent System | Expected Major Product | Transformation |

|---|---|---|

| KMnO₄, heat | 4-Nitro-1,3-benzoxazole-2-carboxylic acid | Complete oxidation of the ethyl group. masterorganicchemistry.com |

| CuCl₂/TBHP | 2-Acetyl-4-nitro-1,3-benzoxazole | Selective oxidation to a ketone. mdpi.com |

Systematic Derivatization of the Benzoxazole (B165842) Core

The benzoxazole scaffold itself offers broad opportunities for systematic derivatization at both the heterocyclic and benzenoid rings, allowing for fine-tuning of the molecule's properties.

Functionalization at the C-2 Position of the Oxazole (B20620) Ring

The C-2 position is a key site for introducing structural diversity into the benzoxazole system. While direct modification of the existing ethyl group is one approach, a more common strategy involves the synthesis of the benzoxazole ring with the desired C-2 substituent already in place. This is typically achieved through the condensation of a 2-aminophenol (B121084) precursor with a variety of carbonyl compounds or their equivalents. mdpi.comorganic-chemistry.orgnih.gov

For example, reacting 2-amino-3-nitrophenol (B1277897) with different carboxylic acids, acid chlorides, or aldehydes under cyclizing conditions can generate a wide array of 2-substituted-4-nitro-1,3-benzoxazoles. nih.govacs.org Modern synthetic methods also allow for the use of amides or β-diketones to construct the benzoxazole ring, further expanding the range of accessible C-2 functionalities. acs.orgnih.gov Palladium-catalyzed C-H functionalization techniques have also been developed to introduce groups like difluoromethyl at the C-2 position of a pre-formed benzoxazole ring. acs.org

Directed Modifications at Benzene Ring Positions (C-4, C-5, C-6, C-7)

Modification of the benzene portion of the molecule is heavily influenced by the directing effects of the existing substituents. As discussed (3.1.2), the C-4 nitro group strongly directs incoming electrophiles to the C-6 position. chemguide.co.uk

Beyond electrophilic substitution, the strong electron-withdrawing nature of the nitro group also activates the ring for nucleophilic aromatic substitution (SNAr) . libretexts.orgyoutube.comlibretexts.org In this type of reaction, a potent nucleophile can displace a suitable leaving group located at the ortho or para positions to the nitro group. libretexts.orgnih.gov While this compound does not have a typical leaving group like a halide, under certain conditions, sufficiently activated nitroaromatics can undergo displacement of the nitro group itself. libretexts.org More plausibly, if a leaving group were introduced at the C-5 or C-7 positions, it would be highly susceptible to displacement by nucleophiles due to activation by the C-4 nitro group.

Furthermore, palladium-catalyzed C-H activation methods, often guided by a directing group, have emerged as powerful tools for functionalizing specific positions on the benzene ring of benzoxazoles, such as C-4, C-5, and C-7, that might be difficult to access through classical methods. acs.orgnitrkl.ac.in

Table 3: Summary of Compound Names Mentioned

| Compound Name |

|---|

| 2-Acetyl-4-nitro-1,3-benzoxazole |

| 4-Amino-2-ethyl-1,3-benzoxazole |

| 2-Amino-3-nitrophenol |

| This compound |

Formation of Hydrazone and Azole-Linked Benzoxazole Conjugates

The strategic derivatization of the this compound scaffold can lead to the creation of complex molecular architectures, including hydrazone and various azole-linked conjugates. These modifications are typically achieved through multi-step synthetic sequences that leverage the inherent reactivity of the benzoxazole ring and its substituents.

The synthesis of hydrazone derivatives from this compound would likely proceed through a multi-step pathway, as the parent molecule does not possess a carbonyl group necessary for direct condensation with hydrazine (B178648) derivatives. A common strategy involves the initial transformation of a substituent on the benzoxazole ring into a carbonyl-containing moiety.

One plausible, though not directly reported, approach could involve the oxidation of the ethyl group at the 2-position to an acetyl group, which could then be reacted with a substituted hydrazine to form the corresponding hydrazone. However, a more versatile and commonly employed method in heterocyclic chemistry involves the introduction of a functional group elsewhere on the molecule that can be converted to a hydrazide and subsequently a hydrazone.

Based on analogous reactivity in other nitroaromatic heterocyclic systems, a hypothetical reaction scheme could be envisioned. This would begin with the nucleophilic aromatic substitution of the nitro group with a suitable nucleophile, such as the anion of ethyl acetoacetate. This would introduce a side chain that can be further manipulated. Subsequent hydrolysis and decarboxylation would yield a ketone, which can then readily undergo condensation with various hydrazine derivatives to form the target hydrazones.

Another potential route could involve the reduction of the nitro group to an amine, followed by diazotization and subsequent coupling reactions to introduce a carbonyl-containing substituent. This new substituent could then be converted into a hydrazone.

The synthesis of azole-linked benzoxazole conjugates often utilizes the formation of a hydrazide intermediate, which can then be cyclized with appropriate reagents to form various five-membered heterocyclic rings such as 1,2,4-triazoles or 1,3,4-oxadiazoles.

Drawing parallels from the synthesis of similar benzoxadiazole derivatives, a feasible pathway for the formation of azole-linked this compound conjugates can be proposed. mdpi.comnih.gov This would likely start with the introduction of an ester-containing substituent. For instance, a nucleophilic aromatic substitution reaction on the nitro group with a carbanion derived from a malonic ester could be a potential starting point.

Following the introduction of the ester group, treatment with hydrazine hydrate (B1144303) would readily convert the ester to the corresponding acid hydrazide. mdpi.comnih.gov This hydrazide is a key intermediate for the synthesis of various azole rings.

For the formation of a 1,2,4-triazole (B32235) ring, the acid hydrazide can be reacted with a substituted isothiocyanate to yield a thiosemicarbazide (B42300) derivative. Subsequent base-catalyzed intramolecular cyclization of the thiosemicarbazide would lead to the formation of a triazole-thiol linked to the benzoxazole core. mdpi.comnih.gov

Alternatively, to form a 1,3,4-oxadiazole (B1194373) ring, the acid hydrazide could be treated with carbon disulfide in the presence of a base, followed by acidification to yield the corresponding oxadiazole-thiol. Another method involves the reaction of the acid hydrazide with an acyl chloride followed by cyclodehydration.

The following table summarizes the hypothetical intermediates and final products in the synthesis of azole-linked conjugates, based on analogous reactions.

| Starting Material | Reagent(s) | Intermediate | Final Product | Azole Ring |

| 2-Ethyl-4-(substituted ester)-1,3-benzoxazole | 1. Hydrazine hydrate | 2-Ethyl-4-(hydrazinocarbonyl)-1,3-benzoxazole | 2-Ethyl-4-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1,3-benzoxazole | 1,2,4-Triazole |

| 2. Phenyl isothiocyanate | (2-Ethyl-1,3-benzoxazol-4-yl)-N'-phenylthiocarbamoyl)hydrazide | |||

| 3. Base | ||||

| 2-Ethyl-4-(substituted ester)-1,3-benzoxazole | 1. Hydrazine hydrate | 2-Ethyl-4-(hydrazinocarbonyl)-1,3-benzoxazole | 2-Ethyl-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-1,3-benzoxazole | 1,3,4-Oxadiazole |

| 2. Carbon disulfide, Base | ||||

| 3. Acid |

Further research and experimental validation are necessary to confirm the feasibility of these proposed synthetic routes and to fully characterize the resulting hydrazone and azole-linked this compound conjugates.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-Ethyl-4-nitro-1,3-benzoxazole, ¹H and ¹³C NMR, along with two-dimensional NMR methods, offer unambiguous assignment of all protons and carbons.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzoxazole (B165842) ring and the aliphatic protons of the ethyl group. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The nitro group at the 4-position and the fusion of the oxazole (B20620) ring significantly influence the chemical shifts of the remaining aromatic protons (H-5, H-6, and H-7).

The ethyl group at the 2-position is expected to show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from scalar coupling with each other.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic-H | 7.5 - 8.5 | m | - |

| -CH₂- (Ethyl) | ~3.0 | q | ~7.5 |

| -CH₃ (Ethyl) | ~1.4 | t | ~7.5 |

Note: The exact chemical shifts and coupling constants for the aromatic protons would require experimental data for a precise assignment.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, nine distinct carbon signals are expected. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the nitrogen and oxygen atoms in the oxazole ring and the strong electron-withdrawing effect of the nitro group. The carbon atom attached to the nitro group (C-4) would be significantly deshielded. The carbons of the ethyl group will appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=N (C-2) | ~165 |

| Aromatic-C | 110 - 150 |

| -CH₂- (Ethyl) | ~25 |

| -CH₃ (Ethyl) | ~13 |

To definitively assign the proton and carbon signals, especially for the aromatic system, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be particularly useful in confirming the connectivity within the ethyl group (correlation between the -CH₂ and -CH₃ protons) and in tracing the connectivity of the aromatic protons (H-5, H-6, and H-7).

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish the correlation between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for assigning quaternary (non-protonated) carbons, such as C-2, C-4, C-3a, and C-7a, by observing their long-range correlations with nearby protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the nitro group. The asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group typically appear as two strong bands. The benzoxazole ring system will also have characteristic stretching vibrations for the C=N and C-O-C bonds. The C-H stretching and bending vibrations of the aromatic ring and the ethyl group will also be present.

Raman spectroscopy, being complementary to IR, would be particularly useful for observing the symmetric vibrations and the vibrations of the non-polar bonds of the molecular backbone.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (-NO₂) | Symmetric Stretch | 1345 - 1385 |

| C=N (Oxazole) | Stretch | 1610 - 1640 |

| C-O-C (Oxazole) | Asymmetric Stretch | 1240 - 1270 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C-H | Stretch | 3000 - 3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the conjugated benzoxazole system and the nitro group. The presence of the nitro group, a strong chromophore, is likely to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted benzoxazole. For similar nitro-substituted benzoxazoles, absorption maxima are often observed in the range of 260-300 nm. rsc.org

Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength (λ_max, nm) |

| π → π | ~260 - 300 |

| n → π | ~340 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound (C₉H₈N₂O₃), the molecular weight is 192.17 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 192. The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). The ethyl group could be lost as an ethyl radical (C₂H₅, 29 Da) or ethene (C₂H₄, 28 Da).

Expected Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 192 | [M]⁺˙ |

| 163 | [M - C₂H₅]⁺ |

| 146 | [M - NO₂]⁺ |

| 118 | [M - NO₂ - C₂H₄]⁺ |

X-ray Crystallography for Solid-State Molecular Structure Elucidation

The determination of the three-dimensional atomic arrangement of a molecule in its solid state is unequivocally achieved through single-crystal X-ray diffraction (SXRD). This powerful analytical technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure and reactivity of a compound.

While direct single-crystal X-ray diffraction data for this compound has not been found in published literature, a comprehensive understanding of its solid-state molecular structure can be inferred from the analysis of closely related nitro-substituted benzoxazole analogues. The molecular framework of this compound consists of a fused benzoxazole core, with an ethyl substituent at the 2-position and a nitro group at the 4-position.

Structural Insights from Analogous Compounds

Studies on analogous nitro-substituted benzoxazoles reveal that these compounds typically crystallize in monoclinic or orthorhombic systems. For instance, the related compound 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole crystallizes in an orthorhombic Pbca space group. The benzoxazole ring system in such structures is nearly planar, with deviations of less than 0.01 Å.

A significant structural feature in these molecules is the orientation of the nitro group relative to the benzoxazole plane. To minimize steric hindrance while maintaining electronic conjugation, the nitro group is typically twisted out of the plane, forming dihedral angles in the range of 7.4° to 9.2°.

The electronic effects of the substituents are evident in the bond lengths and angles. The N–O bonds within the nitro group have an average length of 1.22 Å, which is characteristic of nitro aromatic systems. The C–N bond connecting the nitro group to the benzene ring is approximately 1.47 Å, a value shorter than a typical C–N single bond, indicating resonance stabilization. Within the oxazole ring, the C–N and C–O bond lengths are about 1.31 Å and 1.36 Å, respectively, suggesting partial double-bond character. The presence of an ethyl group at the C2 position is expected to slightly increase the C2–Cethyl bond length to around 1.51 Å.

The table below summarizes key crystallographic and structural parameters observed in analogous nitro-substituted benzoxazoles, providing an expected framework for the solid-state structure of this compound.

| Parameter | Value |

|---|---|

| Crystal System (Analogues) | Monoclinic or Orthorhombic |

| Space Group (Example Analogue: 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole) | Pbca |

| Selected Bond Lengths (Å) | |

| N–O (nitro group) | 1.22 ± 0.01 |

| C–N (nitro to ring) | ~1.47 |

| C–N (oxazole ring) | 1.31 ± 0.02 |

| C–O (oxazole ring) | 1.36 ± 0.01 |

| C2–Cethyl | ~1.51 |

| Selected Angles (°) | |

| Dihedral Angle (Nitro Group/Benzoxazole Plane) | 7.4°–9.2° |

Positional Isomerism and Structural Impact

The position of the nitro group on the benzoxazole core significantly influences the molecule's conjugation and potential intermolecular interactions. In the case of 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole, the nitro group at the 6-position promotes near-coplanarity between the benzoxazole and phenyl rings, with a dihedral angle of 6.7°, enhancing π-conjugation. This suggests that the placement of the nitro group at the 4-position in this compound would likewise have a pronounced effect on its electronic and structural properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of 2-Ethyl-4-nitro-1,3-benzoxazole at the molecular level. These calculations provide a detailed picture of the molecule's geometry, vibrational modes, and electronic properties.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. For this compound, this is typically achieved using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-311G(d,p).

The optimized structure of this compound would feature a nearly planar benzoxazole (B165842) ring system. The ethyl group at position 2 and the nitro group at position 4 are the key substituents. The planarity of the fused ring system is a characteristic feature of benzoxazoles. The nitro group's orientation relative to the benzoxazole plane is crucial as it influences the molecule's electronic properties through steric and electronic effects. In similar nitro-substituted benzoxazoles, the nitro group is often slightly twisted out of the plane of the benzoxazole ring to minimize steric hindrance.

Table 1: Predicted Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (in benzene (B151609) ring) | ~1.39 - 1.41 Å |

| C-N (benzoxazole) | ~1.38 Å | |

| C-O (benzoxazole) | ~1.37 Å | |

| C=N (benzoxazole) | ~1.31 Å | |

| C-N (nitro group) | ~1.48 Å | |

| N-O (nitro group) | ~1.23 Å | |

| C-C (ethyl group) | ~1.53 Å | |

| Bond Angle | C-N-C (benzoxazole) | ~105° |

| C-O-C (benzoxazole) | ~106° | |

| O-N-O (nitro group) | ~124° |

Note: These values are illustrative and based on typical bond lengths and angles for similar molecular fragments from computational studies.

Following geometry optimization, a theoretical vibrational frequency analysis is performed at the same level of theory. This calculation confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and provides the theoretical vibrational spectrum (infrared and Raman). The calculated frequencies can be compared with experimental data if available, and the vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsion.

For this compound, characteristic vibrational modes would include:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching (ethyl group): Expected in the 2850-3000 cm⁻¹ range. scirp.org

C=N stretching (benzoxazole ring): A strong band around 1600-1650 cm⁻¹.

Asymmetric and symmetric NO₂ stretching: Strong absorptions typically found near 1550 cm⁻¹ and 1350 cm⁻¹, respectively. mdpi.com

C-O-C stretching (benzoxazole ring): Usually appearing in the 1200-1280 cm⁻¹ region.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole ring system and the ethyl group. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group and the fused benzene ring. The presence of the nitro group is expected to lower the LUMO energy significantly, leading to a relatively small HOMO-LUMO gap, which can be indicative of potential biological activity and charge transfer capabilities. nih.gov

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) |

|---|---|

| E(HOMO) | -6.5 to -7.5 |

| E(LUMO) | -2.5 to -3.5 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Note: These are estimated values based on computational studies of similar nitroaromatic heterocyclic compounds.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

For this compound, the MEP surface would show the most negative potential (red) localized on the oxygen atoms of the nitro group, making them potential sites for hydrogen bonding and electrophilic interactions. The region around the benzoxazole oxygen and nitrogen atoms would also exhibit negative potential. In contrast, the hydrogen atoms of the aromatic ring and the ethyl group would show positive potential (blue or green), indicating their susceptibility to nucleophilic attack.

Atomic charge distribution analyses, such as Mulliken population analysis or Natural Population Analysis (NPA), provide quantitative measures of the partial charges on each atom in the molecule. researchgate.net This information helps in understanding the molecule's polarity and the nature of its chemical bonds.

In this compound, the analysis would likely reveal:

Highly negative charges on the oxygen atoms of the nitro group.

A significant positive charge on the nitrogen atom of the nitro group.

Negative charges on the oxygen and nitrogen atoms of the benzoxazole ring.

Slightly positive charges on the hydrogen atoms.

Varying charges on the carbon atoms depending on their chemical environment.

Molecules with significant charge separation and extended π-conjugation can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational methods can be used to predict these properties.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are instrumental in predicting the spectroscopic signatures of this compound, which are crucial for its identification and structural elucidation. Density Functional Theory (DFT) is a commonly employed method for these predictions.

While specific computational studies on the spectroscopic parameters of this compound are not widely available in the literature, the methodologies are well-established. For instance, the spectroscopic parameters of related benzoxazole derivatives have been successfully predicted using computational models. These studies serve as a template for how the spectroscopic properties of this compound could be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations typically involve geometry optimization of the molecule followed by the application of the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts are then compared to experimental data for validation.

Infrared (IR) Spectroscopy: The vibrational frequencies in the IR spectrum of this compound can be computed to help identify its functional groups. These calculations provide a set of vibrational modes and their corresponding intensities, which can be visualized to understand the nature of the molecular vibrations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting the electronic absorption spectra (UV-Vis) of molecules like this compound. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions within the molecule.

A hypothetical data table for predicted spectroscopic parameters is presented below to illustrate the expected outcomes of such computational studies.

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR (ppm) | |

| Ethyl-CH₂ | ~3.0-3.2 |

| Ethyl-CH₃ | ~1.4-1.6 |

| Aromatic Protons | ~7.5-8.5 |

| ¹³C NMR (ppm) | |

| C=N | ~160-165 |

| Aromatic Carbons | ~110-150 |

| Ethyl-CH₂ | ~25-30 |

| Ethyl-CH₃ | ~10-15 |

| IR (cm⁻¹) | |

| N-O Stretch (NO₂) | ~1520-1560, 1345-1385 |

| C=N Stretch | ~1640-1690 |

| Aromatic C-H Stretch | ~3000-3100 |

| UV-Vis (nm) | |

| λmax | ~280-320 |

Thermochemical Properties Determination through Computational Approaches

Computational chemistry offers a reliable means to estimate the thermochemical properties of this compound, which are essential for understanding its stability and energetic behavior.

The standard enthalpy of formation (ΔHf°) and enthalpy of combustion (ΔHc°) are key thermochemical parameters. These can be calculated using high-level quantum chemical methods, such as G3 or G4 theory, or more commonly, through DFT calculations with appropriate corrections. The enthalpy of formation of a related compound, 1-ethyl-4-nitro-1,2,3-triazole, has been determined experimentally and computationally, showcasing the applicability of these methods. researchgate.net

| Thermochemical Property | Calculated Value (kJ/mol) |

| Enthalpy of Formation (ΔHf°) | Data not available |

| Enthalpy of Combustion (ΔHc°) | Data not available |

Theoretical models can also be used to investigate the enthalpies of phase transitions, such as sublimation and vaporization. These calculations often involve determining the intermolecular forces and the energy required to overcome them. For example, the enthalpy of sublimation for crystalline 1-ethyl-4-nitro-1,2,3-triazole was measured using the Knudsen effusion method and supported by theoretical calculations. researchgate.net A similar approach could be applied to this compound.

| Phase Transition | Theoretical Enthalpy (kJ/mol) |

| Enthalpy of Sublimation | Data not available |

| Enthalpy of Vaporization | Data not available |

Theoretical Studies on Reaction Mechanisms and Kinetics

Theoretical studies can elucidate the intricate details of reaction mechanisms involving this compound. For instance, the hydrogenation of the nitro group is a common reaction for nitroaromatic compounds. researchgate.net Computational studies can map out the potential energy surface of such reactions, identifying transition states and intermediates. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics. The mechanism of reaction for other nitroaromatic compounds, such as the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, has been investigated using quantum chemical calculations, revealing complex pathways that differ from initial assumptions. mdpi.com

In Silico Methodologies

In silico methodologies, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are valuable for correlating the structural features of molecules with their chemical or biological activities.

QSAR studies aim to build mathematical models that relate the chemical structure of a compound to a specific property. mdpi.com For benzoxazole derivatives, QSAR analyses have been performed to understand their antimicrobial activities. esisresearch.orgnih.gov These studies typically use a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to develop a predictive model. While a specific QSAR study for this compound is not available, the principles can be applied to predict its properties based on its structural features. For instance, QSAR models for nitrobenzothiazole derivatives as antimalarial agents have been developed using descriptors calculated through semi-empirical methods. ui.ac.id

A hypothetical QSAR model might take the following form:

Property = c₀ + c₁ * (Descriptor₁) + c₂ * (Descriptor₂) + ...

Where the descriptors could include parameters like LogP, molecular weight, dipole moment, and various quantum chemical descriptors.

Molecular Docking Simulations for Ligand-Target Interactions (Methodology Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein or enzyme. This method is instrumental in medicinal chemistry for screening virtual libraries of compounds and understanding the structural basis of ligand-target interactions. While specific docking studies for this compound are not extensively published, the methodology applied to the broader class of benzoxazole derivatives provides a clear framework for how such investigations are conducted. researchgate.netnih.gov

The general methodology for molecular docking simulations involving benzoxazole derivatives typically follows these key steps:

Target Protein Preparation: The process begins with the selection of a relevant biological target. For benzoxazole derivatives, targets have included DNA gyrase, prostaglandin (B15479496) H2 synthase (PGHS), and DprE1, an enzyme crucial for mycobacterial cell wall synthesis. researchgate.netnih.govresearchgate.net The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). researchgate.net This structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges to the amino acid residues.

Ligand Preparation: The 3D structure of the ligand, in this case, a benzoxazole derivative, is generated and optimized to its lowest energy conformation. This is typically done using computational chemistry software.

Docking Simulation: Specialized software is used to perform the docking calculations. The primary goal is to place the ligand into the binding site of the protein in various possible conformations and orientations. nih.gov The software's scoring function then evaluates each pose, predicting the binding affinity. A more negative score generally indicates a more favorable binding interaction. researchgate.net

Analysis of Results: The final step involves analyzing the best-scoring poses to understand the specific molecular interactions between the ligand and the target. This includes identifying hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-receptor complex. nih.govresearchgate.net For instance, in a study of benzoxazole derivatives targeting PBP2a, hydrogen bonds with specific amino acids like GLU145 and ILE144 were identified as key interactions. researchgate.net

Various software packages are employed for these simulations, each utilizing different algorithms and force fields to predict binding.

Table 1: Common Software and Targets in Molecular Docking of Benzoxazole Derivatives

| Software/Platform | Common Biological Targets | Purpose of Study | Reference |

|---|---|---|---|

| CDOCKER (Dassault Systèmes) | DprE1 Enzyme | Antitubercular agent discovery | nih.gov |

| PyRx, Biovia Discovery Studio | CYP51 | Antifungal agent development | japtronline.com |

| AutoDock | Prostaglandin H2 synthase (PGHS), Trypsin | Anti-inflammatory activity prediction | researchgate.net |

| MOE (Molecular Operating Environment) | DNA Gyrase | Antibacterial agent identification | researchgate.net |

Computational Approaches for Predicting ADME-related Molecular Descriptors

The assessment of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in the development of pharmaceutical compounds. In silico methods offer a rapid and cost-effective way to predict these pharmacokinetic properties before a compound is synthesized. researchgate.net For benzoxazole derivatives, various computational tools and models are used to evaluate their drug-likeness and potential bioavailability. nih.govnih.gov

The prediction of ADME properties relies on calculating molecular descriptors that correlate with the compound's behavior in the body. Several established rules and models are applied:

Lipinski's Rule of Five: This rule provides a set of guidelines to assess the potential for oral bioavailability. A compound is more likely to be orally active if it does not violate more than one of the following criteria: a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (logP) not greater than 5. Studies on benzoxazole derivatives frequently use this rule as a primary filter for drug-likeness. researchgate.netjaptronline.comnih.gov

Veber's Rule: This rule suggests that good oral bioavailability is also associated with having 10 or fewer rotatable bonds and a polar surface area (PSA) of no more than 140 Ų. This is often used in conjunction with Lipinski's rule. nih.gov

Toxicity Prediction: Advanced web servers like ProTox-II can predict various toxicity endpoints, including hepatotoxicity, carcinogenicity, and mutagenicity, by comparing the input structure to known toxic fragments and using machine-learning models. researchgate.netdntb.gov.ua

A variety of freely available and commercial software tools are used to perform these predictions. SwissADME is a popular web-based tool that provides comprehensive predictions for pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. japtronline.comdntb.gov.ua Other platforms like QikProp are also utilized to obtain a permissible range of calculated properties for novel compounds. nih.gov

Table 2: Key ADME-Related Descriptors Predicted for Benzoxazole Derivatives

| Descriptor | Importance | Typical In Silico Tool | Reference |

|---|---|---|---|

| Molecular Weight (MW) | Affects diffusion and absorption | SwissADME, QikProp | japtronline.comnih.gov |

| LogP (Octanol/Water Partition Coefficient) | Measures lipophilicity, affects membrane permeability | SwissADME, QikProp | japtronline.comnih.gov |

| Hydrogen Bond Donors/Acceptors | Influences solubility and binding | SwissADME, QikProp | japtronline.comnih.gov |

| Polar Surface Area (PSA) | Predicts transport properties and bioavailability | SwissADME, Veber's Rule analysis | nih.gov |

| Number of Rotatable Bonds | Relates to conformational flexibility and bioavailability | SwissADME, Veber's Rule analysis | nih.gov |

| Aqueous Solubility (LogS) | Crucial for absorption and distribution | SwissADME | japtronline.comdntb.gov.ua |

| Human Intestinal Absorption (%) | Predicts the extent of absorption from the gut | PreADMET, various platforms | japtronline.comnih.gov |

| Blood-Brain Barrier (BBB) Permeation | Indicates potential for central nervous system activity or toxicity | SwissADME | japtronline.comdntb.gov.ua |

These computational predictions are invaluable for prioritizing which derivatives of the benzoxazole scaffold, including compounds like this compound, should be synthesized and advanced to more resource-intensive in vitro and in vivo testing.

Emerging Research Applications and Advanced Methodologies

Applications in Material Science and Optoelectronics

The unique molecular framework of 2-Ethyl-4-nitro-1,3-benzoxazole, which combines a benzoxazole (B165842) core with an electron-withdrawing nitro group and an ethyl substituent, has prompted its investigation in the field of material science and optoelectronics. The inherent properties of this structure suggest potential for a range of applications, from fluorescent materials to components in electronic devices.

Development as Fluorescent Probes and Dyes

The benzoxazole scaffold is a well-known fluorophore, and the introduction of a nitro group can modulate its photophysical properties. While the broader class of nitro-substituted benzoxazoles is recognized for its fluorescent characteristics, specific research into the application of this compound as a fluorescent probe for anion or cation sensing, or as a laser dye, is not extensively documented in publicly available literature. The principle of such applications would rely on the interaction of the target ion with the benzoxazole molecule, leading to a detectable change in its fluorescence emission. For instance, the electron-withdrawing nature of the nitro group could make the aromatic system susceptible to interactions with specific analytes, potentially quenching or enhancing fluorescence. However, detailed studies, including binding affinities and selectivity for specific ions, for this particular compound are yet to be reported.

Similarly, the suitability of a compound as a laser dye depends on factors like high fluorescence quantum yield, broad absorption and emission spectra, and good photostability. While related benzoxazole derivatives have been explored for such purposes, specific data on the performance of this compound in a laser cavity is not available.

Exploration in Photochromic Systems

Photochromic materials are compounds that can reversibly change their color upon exposure to light. This phenomenon is based on the reversible isomerization between two different molecular structures with distinct absorption spectra. Although various heterocyclic compounds have been integrated into photochromic systems, there is currently no specific research available that details the exploration or application of this compound in this domain. The potential for such behavior would depend on the ability of the molecule to undergo a reversible photochemical reaction, a property that has not been documented for this compound.

Integration into Electronic Devices

The application of organic molecules in electronic devices is a rapidly advancing field. One source has noted that this compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The functionality in such devices would stem from the semiconductor properties of the organic molecule, allowing it to transport charge carriers. The presence of the π-conjugated benzoxazole system is crucial for this property.

Role in Catalytic Processes

The structural features of this compound also suggest its potential utility in the realm of catalysis, particularly in organometallic and asymmetric synthesis.

Design and Application as Ligands in Organometallic Catalysis

The nitrogen and oxygen atoms within the benzoxazole ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the compound could serve as a ligand in organometallic complexes. Such complexes could, in turn, exhibit catalytic activity for various organic transformations. The electronic properties of the ligand, influenced by the ethyl and nitro substituents, would play a critical role in tuning the reactivity of the metal center. However, a review of the current scientific literature does not reveal any specific studies where this compound has been designed or applied as a ligand in organometallic catalysis.

Analytical Chemistry Methodologies

The unique structural and photophysical characteristics of benzoxazole derivatives make them valuable tools in modern analytical chemistry. periodikos.com.brperiodikos.com.br

Use as Chiral Derivatization Reagents for Enantioseparation in Chromatography

The separation of enantiomers is a critical task in pharmaceutical and chemical analysis, as different enantiomers of a chiral compound can exhibit markedly different biological activities. Indirect enantioseparation, which involves the derivatization of a racemic mixture with a chiral reagent to form diastereomers, is a widely used technique. Benzoxazole derivatives, particularly those with a nitro group, have shown promise as chiral derivatization reagents.

For instance, nitrobenzoxadiazole derivatives, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), have been successfully employed as fluorogenic agents for the enantiomeric separation of chiral aliphatic amines and amino alcohols using high-performance liquid chromatography (HPLC). nih.gov The derivatization of chiral amines with NBD-Cl produces highly fluorescent diastereomers that can be separated on polysaccharide-based chiral stationary phases (CSPs). nih.govresearchgate.net This method offers high sensitivity and selectivity, allowing for the accurate determination of enantiomeric purity. nih.govresearchgate.net

Methodologies have been developed for the indirect HPLC determination of chiral molecules through diastereomer formation using chiral benzofurazan-derived reagents. nih.gov These reagents, which share structural similarities with nitrobenzoxazoles, react with various functional groups to form diastereomers that can be separated and detected. nih.gov The development of such reagents highlights the potential for designing novel benzoxazole-based chiral derivatization agents for a wide range of applications.

The table below summarizes the application of a nitrobenzoxadiazole derivative in chiral separations.

| Chiral Derivatization Reagent | Analytes | Chromatographic Method | Detection | Key Finding |

| 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) | Chiral aliphatic amines, amino alcohols | Normal-phase HPLC with polysaccharide-derived CSPs | UV and Fluorescence | Accurate, precise, sensitive, and selective method for enantiomer separation. nih.gov |

| Nitrobenzoxadiazole (NBD) derivatives | α-amino acid esters | Normal-phase HPLC with polysaccharide-derived CSPs | Fluorescence | Chiralpak IA column showed superior performance for enantiomer resolution. researchgate.net |

Development in Fluorescent Detection Techniques

Benzoxazole derivatives are known for their promising photoluminescent properties, making them attractive candidates for the development of fluorescent probes. periodikos.com.brperiodikos.com.br These compounds can exhibit intense absorption and emission, and their fluorescence can be sensitive to the surrounding environment, a valuable characteristic for a chemical sensor. periodikos.com.brmdpi.com

Research has shown that benzoxazole and naphthoxazole derivatives can act as fluorescent DNA probes, offering a potentially safer alternative to mutagenic and environmentally concerning dyes. periodikos.com.brperiodikos.com.br The fluorescence emission of these compounds often increases upon binding to DNA, with intercalation being a common mode of interaction. periodikos.com.br

Furthermore, functionalized benzoxazoles have been designed as selective fluorescent probes for metal ions. For example, a rhodamine-based 2-aminobenzoxazole (B146116) probe has been developed for the reversible detection of Fe³⁺ ions, exhibiting a strong fluorescence emission and a visible color change upon coordination. rsc.org This probe has also been successfully used for intracellular imaging of Fe³⁺ in living cells. rsc.org Similarly, a benzoxazole-based macrocyclic chemosensor has been synthesized for the optical detection of Zn²⁺ and Cd²⁺. mdpi.com

The development of fluorescent probes based on the benzoxazole scaffold extends to the detection of biologically important molecules. A fluorescent probe for biothiols, such as glutathione, homocysteine, and cysteine, was synthesized using a benzothiazole (B30560) fluorophore (a bioisostere of benzoxazole) and a nitromethane (B149229) recognition group. nih.gov The reaction of the probe with the mercapto group of the biothiols leads to a significant enhancement of the fluorescent signal. nih.gov

The table below presents examples of benzoxazole derivatives used in fluorescent detection.

| Probe Type | Target Analyte | Detection Principle | Detection Limits |

| Benzoxazole/Naphthoxazole Derivatives | DNA | Increased fluorescence emission upon binding. periodikos.com.brperiodikos.com.br | Not specified |

| Rhodamine-based 2-aminobenzoxazole | Fe³⁺ | Strong fluorescence emission and color change upon coordination. rsc.org | Not specified |

| Benzoxazole-based macrocyclic chemosensor | Zn²⁺ and Cd²⁺ | Enhanced fluorescence upon metal ion binding. mdpi.com | Not specified |

| Benzothiazole-based probe | Biothiols (GSH/Hcy/Cys) | Enhanced fluorescence signal upon reaction with mercapto groups. nih.gov | 0.33 µM (GSH), 0.70 µM (Hcy), 0.87 µM (Cys) |

Agrochemical Research Perspectives

The benzoxazole scaffold is considered a "privileged structure" in medicinal and agrochemical research due to its presence in numerous biologically active compounds. mdpi.comnih.gov The structural versatility of benzoxazoles allows for the design and development of novel compounds with a range of agrochemical activities. mdpi.comdntb.gov.ua

Design and Development of Herbicidal Compounds

While the phytotoxic activities of benzoxazoles have been less explored compared to their other biological activities, recent research has demonstrated their potential as novel herbicidal agents. nih.gov A study on 2-nitromethylbenzoxazoles revealed that these compounds exhibit phytotoxic activity, with 5-chloro-2-(nitromethyl)benzo[d]oxazole showing higher inhibition of seed germination than a commercial herbicide against several plant species. nih.gov This finding underscores the importance of the benzoxazole structure for herbicidal activity. nih.gov

A review of benzoxazole and benzothiazole derivatives in agrochemical discovery highlighted several compounds with significant herbicidal properties. mdpi.com For instance, certain benzoxazole derivatives showed 90% herbicidal activity against monocotyledonous weeds at a concentration of 75 g/ha. mdpi.com The introduction of a nitro group has been shown to improve the herbicidal activity of some compounds. mdpi.com

The table below summarizes the herbicidal activity of selected benzoxazole derivatives.

| Compound Class | Target Weeds | Activity/Concentration | Key Finding |

| 2-Nitromethylbenzoxazoles | Allium cepa, Solanum lycopersicum, Cucumis sativus, Sorghum bicolor | Higher inhibition than a commercial herbicide for 5-chloro-2-(nitromethyl)benzo[d]oxazole. nih.gov | The benzoxazole structure is crucial for herbicidal activity. nih.gov |

| Benzoxazole derivatives | Digitaria sanguinalis, Setaria viridis | 90% herbicidal activity at 75 g/ha. mdpi.com | Shows good safety on rice stems and leaves. mdpi.com |

| Nitro-substituted benzoxazole derivative | Amaranthus retroflexus | 100% inhibition at 1400 g/ha. mdpi.com | The nitro group enhances herbicidal activity. mdpi.com |

Design and Development of Insecticidal Compounds

Benzoxazole and its bioisostere, benzothiazole, have been investigated for their insecticidal properties. mdpi.comresearchgate.net Research has focused on synthesizing novel derivatives and evaluating their activity against various insect pests. While specific examples directly relating to this compound are scarce, the broader research on benzoxazole derivatives provides a basis for future design and development. Computational studies, such as density functional theory, are being used to understand the structure-activity relationships and to rationally design new molecules with targeted insecticidal functionalities. researchgate.net

Design and Development of Antibacterial and Antifungal Agents in Agricultural Systems

Benzoxazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities, making them promising candidates for the development of new agrochemicals to manage plant diseases. mdpi.comdntb.gov.uaresearchgate.netiaea.orgmdpi.comresearchgate.netnih.gov

Antibacterial Activity: Several studies have reported the in vitro antibacterial activity of benzoxazole derivatives against various plant pathogenic bacteria. researchgate.netresearchgate.netmdpi.com For example, some derivatives have shown good activity against Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas citri subsp. citri (Xac), with EC₅₀ values in the range of 36.8 to 47.6 mg/L. mdpi.com Other studies have identified benzoxazoles that are active against both Gram-positive and Gram-negative bacteria, although Gram-negative bacteria often show higher resistance. nih.gov The design of these compounds often involves substitutions at the C-2 and C-5 positions of the benzoxazole ring. mdpi.com

Antifungal Activity: The antifungal properties of benzoxazole derivatives are also well-documented. researchgate.netmdpi.comresearchgate.net A series of benzoxazole derivatives were synthesized and evaluated against eight phytopathogenic fungi, with several compounds showing over 50% inhibition against five of the fungi. mdpi.com One compound, in particular, exhibited a 76.4% inhibition rate against Mycosphaerella melonis. mdpi.com The antifungal activity of these compounds makes them attractive for the development of new fungicides to control crop diseases. dntb.gov.ua

The table below provides an overview of the antimicrobial activity of some benzoxazole derivatives in an agricultural context.

| Compound Class | Target Organism | Activity | Reference |

| 2,5-Disubstituted Benzoxazoles | Xanthomonas oryzae pv. oryzicola (Xoc) | EC₅₀ = 47.6 mg/L | mdpi.com |

| 2,5-Disubstituted Benzoxazoles | Xanthomonas citri subsp. citri (Xac) | EC₅₀ = 36.8 mg/L | mdpi.com |

| Benzoxazole Derivatives | Staphylococcus aureus | MIC₉₀ = 25-50 µg/mL | nih.gov |

| Benzoxazole Derivatives | Mycosphaerella melonis | 76.4% inhibition | mdpi.com |

Significance as Synthetic Intermediates for Complex Molecule Construction

This compound serves as a valuable synthetic intermediate in the construction of more complex molecular architectures. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized, allowing for the elaboration of the core benzoxazole scaffold into a variety of derivatives with applications in medicinal chemistry, materials science, and agrochemicals.

A key transformation that unlocks the synthetic potential of this compound is the reduction of the nitro group at the 4-position to an amino group. This reaction is typically achieved with high efficiency using standard reducing agents, such as hydrogen gas in the presence of a palladium catalyst. The resulting 2-ethyl-4-amino-1,3-benzoxazole is a versatile precursor for a range of subsequent chemical modifications.

The newly formed amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, to introduce new functional groups and build more complex structures. For instance, the amino group can be acylated with various acid chlorides or anhydrides to form the corresponding amides. These amides can themselves be final products or can serve as intermediates for further transformations.

While specific, multi-step synthetic pathways starting directly from this compound are not extensively documented in publicly available literature, the general reactivity patterns of nitro-substituted benzoxazoles provide a clear indication of its potential. For example, a related compound, 4-chloro-7-nitro-2,1,3-benzoxadiazole, has been used as a starting material for the synthesis of complex heterocyclic systems. In one study, it was reacted with ethyl p-aminobenzoate, followed by a series of transformations including hydrazide formation, reaction with phenylisothiocyanate, and cyclization to yield a complex triazole derivative. rdd.edu.iqanjs.edu.iq This synthetic strategy highlights the utility of the nitro group (or a halo-nitro precursor) in facilitating the construction of elaborate molecular frameworks.

Furthermore, benzoxazole derivatives are known to be key building blocks in the synthesis of fluorescent brighteners and dyes. researchgate.net The electronic properties of the benzoxazole core, which can be modulated by substituents like the ethyl and amino (derived from the nitro) groups, are crucial for their application in functional materials such as organic light-emitting diodes (OLEDs).

In the field of agrochemicals, benzoxazole and benzothiazole derivatives have shown a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. mdpi.com The synthesis of novel agrochemicals often involves the modification of a core heterocyclic scaffold, and this compound represents a potential starting point for the development of new active ingredients.

The following table outlines the key reactive sites of this compound and the potential transformations that make it a significant synthetic intermediate.

| Reactive Site | Potential Transformation | Resulting Intermediate/Product | Significance |

| Nitro Group (C4) | Reduction | 2-Ethyl-4-amino-1,3-benzoxazole | Key intermediate for further functionalization. |

| Amino Group (from reduced nitro) | Acylation, Alkylation, Diazotization | Substituted amides, amines, diazonium salts | Introduction of diverse functional groups for building complex molecules. |

| Benzene (B151609) Ring | Electrophilic Aromatic Substitution | Halogenated or otherwise substituted derivatives | Modification of electronic properties and biological activity. |

| Ethyl Group (C2) | Oxidation | 2-Carboxy-4-nitro-1,3-benzoxazole | Alteration of the substituent at the 2-position for structure-activity relationship studies. |

While detailed research findings specifically documenting the multi-step synthesis of complex molecules from this compound are limited in readily accessible sources, its structural features and the known reactivity of related compounds strongly support its significance as a versatile synthetic intermediate. The ability to selectively functionalize the nitro group, the aromatic ring, and the ethyl group provides a powerful platform for the construction of a wide array of complex and potentially bioactive molecules.

Q & A

Q. Critical Parameters :

- Reaction Time : Prolonged reflux (18–24 hours) ensures complete cyclization.

- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates .

- Acid Catalysts : Polyphosphoric acid facilitates dehydration but requires precise temperature control to avoid decomposition.

Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

Q. Basic

- ¹H/¹³C NMR : Resolve aromatic protons and confirm substitution patterns (e.g., ethyl group at C2, nitro at C4) .

- FT-IR : Identify nitro (1530–1350 cm⁻¹) and benzoxazole (C–O–C stretch at 1250–1100 cm⁻¹) functional groups .

- HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., unreacted precursors) .

- Melting Point Analysis : Sharp melting points (e.g., 437 K) indicate high crystallinity .

How can crystallographic software such as SHELXL and WinGX be applied to resolve structural ambiguities in this compound?

Q. Advanced

- Data Refinement : Use SHELXL to refine anisotropic displacement parameters and assign hydrogen atom positions via riding models. For example, resolving disorder in ethyl/methyl groups (e.g., two equally occupied sites rotated by 60°) .

- Structure Validation : WinGX integrates tools like PLATON to analyze symmetry violations and hydrogen-bonding networks.

- Visualization : ORTEP generates displacement ellipsoid plots to assess thermal motion and confirm planar geometry (e.g., dihedral angles <7° between benzoxazole and substituents) .

What strategies are recommended for analyzing weak intermolecular interactions (e.g., C–H⋯O) in the crystal lattice of nitro-substituted benzoxazoles?

Q. Advanced

- Hydrogen Bond Analysis : Identify C–H donors (e.g., ethyl/methyl groups) and nitro oxygen acceptors using Mercury or OLEX2 . For example, weak C11–H11⋯O2 interactions (2.50–2.60 Å) stabilize parallel chains along the a-axis .

- Packing Diagrams : Generate crystal packing plots to visualize supramolecular architectures (e.g., slip-stacked π-π interactions).

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 12% H⋯O contacts vs. 6% H⋯N) .

How do computational methods like DFT and MD simulations contribute to understanding the electronic properties and stability of this compound derivatives?

Q. Advanced

- DFT Studies : Calculate frontier molecular orbitals to predict reactivity. For example, a low HOMO-LUMO gap (~3.5 eV) suggests charge-transfer potential in π-conjugated systems .

- MD Simulations : Model solvation effects (e.g., ethanol/water mixtures) to assess aggregation tendencies and thermodynamic stability .

- NBO Analysis : Evaluate hyperconjugation (e.g., nitro group delocalization into the benzoxazole ring) .

What are the typical challenges in achieving high regioselectivity during the nitration of 2-ethyl-1,3-benzoxazole, and how can they be mitigated?

Q. Basic

- Challenge : Competing nitration at C4 vs. C6 positions due to electron-donating ethyl groups.

- Mitigation :

How should researchers address discrepancies between experimental crystallographic data and computational geometry optimizations for benzoxazole derivatives?

Q. Advanced

- Torsional Angle Adjustments : Compare DFT-optimized dihedral angles (e.g., 6.7° calculated vs. 6.5° experimental) and refine force field parameters .

- Lattice Energy Calculations : Use Dmol³ or CASTEP to reconcile differences in unit cell volumes (e.g., 2432.8 ų experimental vs. 2450 ų simulated) .

What are the key steps in recrystallizing this compound to obtain single crystals suitable for X-ray diffraction?

Q. Basic

Solvent Selection : Use ethanol or ethanol/water mixtures (4:1 v/v) for slow evaporation.

Temperature Gradient : Cool from 60°C to 25°C over 48 hours to promote nucleation.

Seed Crystals : Introduce microcrystals to induce controlled growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.